WJD008 Exhibits Nanomolar Potency Against PI3Kα, Surpassing the Broad-Spectrum PI3K Inhibitor LY294002 by Over 100-Fold
WJD008 demonstrates exceptional potency against the PI3Kα isoform with an IC50 of 1.72 ± 0.66 nM, as measured in a kinase activity assay using recombinant PI3K [1]. This is significantly more potent than the widely used broad-spectrum PI3K inhibitor LY294002, which has a reported IC50 of 0.5-7.9 μM (500-7900 nM) against the same target in comparable assays [2].
| Evidence Dimension | Inhibition of PI3Kα kinase activity (IC50) |
|---|---|
| Target Compound Data | 1.72 ± 0.66 nM |
| Comparator Or Baseline | LY294002: 0.5-7.9 μM (500-7900 nM) |
| Quantified Difference | WJD008 is >290-fold more potent (minimum) to >4,500-fold more potent (maximum) than LY294002 against PI3Kα. |
| Conditions | WJD008: Recombinant PI3K kinase assay. LY294002: HTRFKinEASE-TK kit or similar recombinant PI3K assays. |
Why This Matters
This substantial difference in PI3Kα potency is critical for research requiring effective target engagement at lower, potentially more selective and less toxic concentrations, justifying the selection of WJD008 over older, less potent tool compounds.
- [1] Doctoral dissertation: 'Preliminary Establishment of PI3K Kinase Inhibitor Screening Model and Study on Antitumor Effect and Mechanism of Novel PI3K/mTOR Dual-Targeted Kinase Inhibitor WJD008' (2011). Wanfang Data. View Source
- [2] MedChemExpress. LY294002 product datasheet; and IC50 data from PMC article: 'IC50 (μMa) of compounds 12b and 12d against different PI3K isoforms'. View Source
